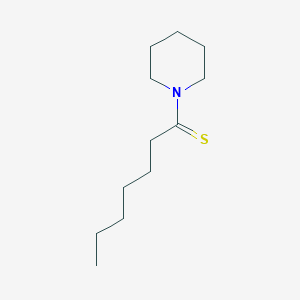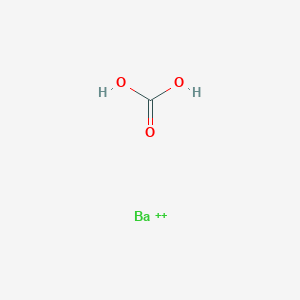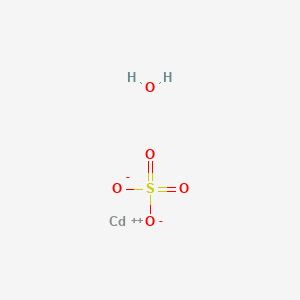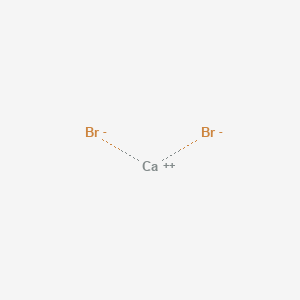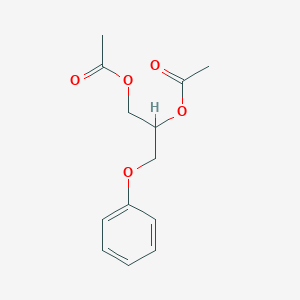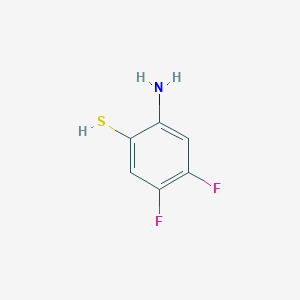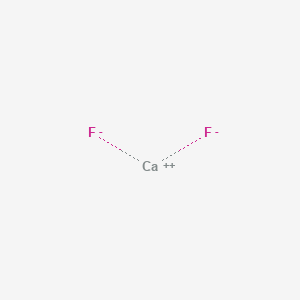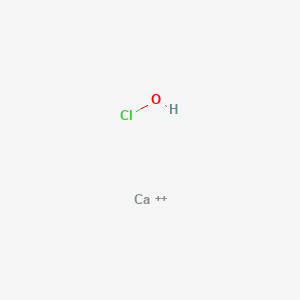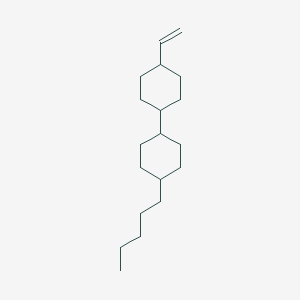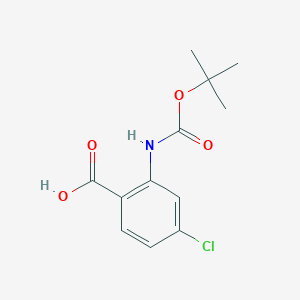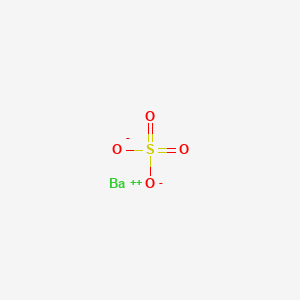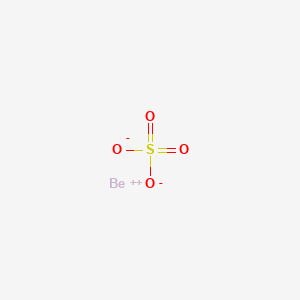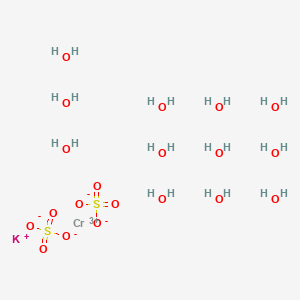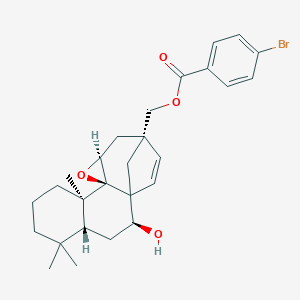
17-Bbehb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Bbehb is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of benzimidazoles and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 17-Bbehb is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
17-Bbehb has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 17-Bbehb in lab experiments is its specificity. The compound has been found to exhibit selective activity against certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 17-Bbehb is its complexity. The synthesis of the compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in some labs.
Orientations Futures
There are several future directions for research on 17-Bbehb. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's mechanism of action in these diseases and its potential therapeutic applications. In addition, there is interest in exploring the compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, there is a need for further studies to optimize the synthesis of 17-Bbehb and make it more widely available for research purposes.
Conclusion
In conclusion, 17-Bbehb is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis is a complex process that requires expertise in organic chemistry and specialized equipment. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as neuroprotective effects. Further research is needed to determine its mechanism of action and potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 17-Bbehb is a complex process that involves several steps. The compound is typically synthesized through a reaction between 2,3-diaminopyridine and 2-chlorobenzaldehyde. The resulting product is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The synthesis of 17-Bbehb requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
17-Bbehb has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
134513-16-9 |
|---|---|
Nom du produit |
17-Bbehb |
Formule moléculaire |
C27H33BrO4 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1 |
Clé InChI |
XRJFRXRBPQBNOI-UWNSIUDESA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
SMILES canonique |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Synonymes |
17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene 17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene 17-BBEHB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



